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molecular formula C10H9N3S B184110 3-(Methylthio)-5-phenyl-1,2,4-triazine CAS No. 28735-27-5

3-(Methylthio)-5-phenyl-1,2,4-triazine

Cat. No. B184110
M. Wt: 203.27 g/mol
InChI Key: MAPCYWNEYALWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

3-(Methylsulfanyl)-5-phenyl-1,2,4-triazine (2.93 g, 73%) was prepared from methyl hydrazinecarbimidothioate (2.07 g, 19.7 mmol) and phenylglyoxal monohydrate (2.89 g, 19.7 mmol) according to the general procedure of Preparation 2.
Name
methyl hydrazinecarbimidothioate
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[C:8]1([C:14]([CH:16]=O)=O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:16]=[C:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
methyl hydrazinecarbimidothioate
Quantity
2.07 g
Type
reactant
Smiles
N(N)C(=N)SC
Name
Quantity
2.89 g
Type
reactant
Smiles
O.C1(=CC=CC=C1)C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=NC=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.93 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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